molecular formula C13H7Br3O2 B375677 2,4-Dibromophenyl 3-bromobenzoate

2,4-Dibromophenyl 3-bromobenzoate

Cat. No.: B375677
M. Wt: 434.9g/mol
InChI Key: NNLIFVZNZBIXLG-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl 3-bromobenzoate is a brominated aromatic ester with the molecular formula C₁₃H₇Br₃O₂ and a molecular weight of approximately 434 g/mol. Structurally, it consists of a 2,4-dibromophenyl group esterified to a 3-bromobenzoic acid moiety. The compound is characterized by three bromine atoms: two on the phenyl ring (positions 2 and 4) and one on the benzoate group (position 3).

Properties

Molecular Formula

C13H7Br3O2

Molecular Weight

434.9g/mol

IUPAC Name

(2,4-dibromophenyl) 3-bromobenzoate

InChI

InChI=1S/C13H7Br3O2/c14-9-3-1-2-8(6-9)13(17)18-12-5-4-10(15)7-11(12)16/h1-7H

InChI Key

NNLIFVZNZBIXLG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Synthesis: Typically prepared via esterification of 3-bromobenzoyl chloride with 2,4-dibromophenol under basic conditions (e.g., using pyridine or DMAP as a catalyst).
  • Physical Properties : Expected to exhibit low water solubility due to its hydrophobic brominated aromatic structure. Melting points for such compounds generally range between 120–180°C, depending on crystallinity.
  • Applications : Brominated benzoates are often utilized as flame retardants, intermediates in organic synthesis, or ligands in coordination chemistry due to their electron-withdrawing substituents.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2,4-dibromophenyl 3-bromobenzoate with structurally related brominated benzoate esters, including the compound from the provided evidence (CAS 303086-76-2).

Compound Name Molecular Formula Molecular Weight (g/mol) Bromine Atoms Key Substituents Potential Applications
2,4-Dibromophenyl 3-bromobenzoate C₁₃H₇Br₃O₂ 434 3 2,4-diBr (phenyl), 3-Br (benzoate) Flame retardants, synthesis intermediates
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate C₂₄H₂₁BrN₂O₆ 513.3 1 3-Br (benzoate), carbohydrazonoyl, trimethoxy Pharmaceutical research, chelating agents
3-Bromophenyl benzoate C₁₃H₉BrO₂ 277.1 1 3-Br (phenyl) Solubility studies, polymer additives
2,4-Dibromophenyl benzoate C₁₃H₈Br₂O₂ 356.0 2 2,4-diBr (phenyl) Flame retardant precursors

Key Research Findings

Bromine Content and Flame Retardancy: Compounds with higher bromine content (e.g., 2,4-dibromophenyl 3-bromobenzoate) exhibit enhanced flame-retardant properties compared to mono- or di-brominated analogs. The three bromine atoms increase electron-withdrawing effects, reducing combustion reactivity.

Solubility and Reactivity: The trimethoxy and carbohydrazonoyl groups in ’s compound likely improve solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to the fully brominated target compound. 2,4-Dibromophenyl 3-bromobenzoate’s low solubility in water (<1 mg/L estimated) limits its use in aqueous systems but enhances stability in polymer matrices.

Thermal Stability :

  • Symmetrical bromination (e.g., 2,4-dibromo substitution) in the target compound may improve thermal stability over asymmetrical analogs. However, excessive bromination can lead to decomposition at lower temperatures due to weakened C-Br bonds.

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